molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No. B2556469
CAS RN: 72430-57-0
M. Wt: 124.143
InChI Key: KNNLVTFDVNTISF-UHFFFAOYSA-N
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Description

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .


Synthesis Analysis

The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Molecular Structure Analysis

The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Future Directions

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.

properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLVTFDVNTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxiran-2-ylmethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
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Citations

For This Compound
24
Citations
SL Shen, J Zhu, M Li, BX Zhao, JY Miao - European journal of medicinal …, 2012 - Elsevier
A series of novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with optical activity (4) was synthesized by microwave-assisted reaction …
Number of citations: 48 www.sciencedirect.com
M Veikšaitė, K Dzedulionytė, B Moravek… - … conference CCT-2023 …, 2023 - epubl.ktu.edu
[eng] It is known that 1, 4-diazepine heterocycles fused with nitrogen-based heterocycles exhibit diverse biological properties such as antimalarial [1], antitumor [2] and antiviral [3] …
Number of citations: 0 epubl.ktu.edu
SL Shen, JH Shao, JZ Luo, JT Liu, JY Miao… - European Journal of …, 2013 - Elsevier
A series of novel 2-ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives with optical activity (2) was synthesized in the microwave-…
Number of citations: 32 www.sciencedirect.com
C Brullo, R Ricciarelli, J Prickaerts, O Arancio… - European Journal of …, 2016 - Elsevier
Phosphodiesterase type 4D (PDE4D) has been indicated as a promising target for treating neurodegenerative pathologies such as Alzheimer's Disease (AD). By preventing cAMP …
Number of citations: 32 www.sciencedirect.com
HN Hafez, AR El-Gazzar - Molecules, 2016 - mdpi.com
A series of novel pyrazole-5-carboxylate containing N-triazole derivatives 3, 4; different heterocyclic amines 7a–b and 10a–b; pyrazolo [4, 3-d] pyrimidine containing sulfa drugs 14a, b; …
Number of citations: 17 www.mdpi.com
R Ricciarelli, C Brullo, J Prickaerts, O Arancio, C Villa… - Scientific reports, 2017 - nature.com
Memory loss characterizes several neurodegenerative disorders, including Alzheimer’s disease (AD). Inhibition of type 4 phosphodiesterase (PDE4) and elevation of cyclic adenosine …
Number of citations: 62 www.nature.com
D Paliovkinas, ŽS Žielienė, E Servienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
A Valys, ŽS Žielienė, S Serva, E Servienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
K Bukėnaitė, D Čepukoit, D Burokienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
S Jaseliūnaitė, D Čepukoit, D Burokienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt

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